

# Spectroscopic Analysis of N,N-Diethylallylamine: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *N,N-Diethylallylamine*

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This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) analysis of **N,N-Diethylallylamine**. It includes detailed spectral data, experimental protocols, and a breakdown of the compound's fragmentation pathways, serving as a vital resource for its identification and characterization in research and development settings.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **N,N-Diethylallylamine** exhibits characteristic absorption bands corresponding to its tertiary amine and alkene moieties.

## IR Spectral Data Summary

The following table summarizes the key absorption bands observed in the IR spectrum of **N,N-Diethylallylamine**.

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group	Vibration Mode
~3080	Medium	=C-H (vinyl)	Stretching
~2970	Strong	C-H (alkyl)	Asymmetric Stretching
~2935	Strong	C-H (alkyl)	Symmetric Stretching
~2870	Medium	C-H (alkyl)	Symmetric Stretching
~1645	Weak	C=C	Stretching
~1460	Medium	C-H (alkyl)	Bending (Scissoring)
~1380	Medium	C-H (alkyl)	Bending (Rocking)
~1200	Medium	C-N	Stretching
~995	Strong	=C-H	Bending (Out-of-plane)
~915	Strong	=C-H	Bending (Out-of-plane)

## Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

This protocol outlines the procedure for acquiring an FTIR spectrum of liquid **N,N-Diethylallylamine** using an Attenuated Total Reflectance (ATR) accessory, a common method for liquid sample analysis.[\[1\]](#)[\[2\]](#)

Instrumentation:

- FTIR Spectrometer equipped with a diamond or zinc selenide ATR accessory.

Procedure:

- Background Spectrum:

- Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
- Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and ambient atmosphere (e.g., CO<sub>2</sub> and water vapor).<sup>[1]</sup>
- Sample Application:
  - Place a small drop of **N,N-Diethylallylamine** onto the center of the ATR crystal, ensuring the crystal surface is fully covered.<sup>[1]</sup>
- Spectrum Acquisition:
  - Acquire the sample spectrum. Typical parameters include a spectral range of 4000-400 cm<sup>-1</sup>, a resolution of 4 cm<sup>-1</sup>, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.
- Data Processing:
  - The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
  - Process the resulting spectrum as needed (e.g., baseline correction).
- Cleaning:
  - Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio ( $m/z$ ), providing information about the molecular weight and structure of the compound. The electron ionization (EI) mass spectrum of **N,N-Diethylallylamine** is characterized by a molecular ion peak and several key fragment ions.

## Mass Spectral Data Summary

The following table summarizes the prominent peaks in the mass spectrum of **N,N-Diethylallylamine**.<sup>[3]</sup>

m/z	Relative Intensity (%)	Proposed Fragment Ion
113	15	$[\text{C}_7\text{H}_{15}\text{N}]^{+\bullet}$ (Molecular Ion)
98	100	$[\text{C}_6\text{H}_{12}\text{N}]^+$
84	20	$[\text{C}_5\text{H}_{10}\text{N}]^+$
72	30	$[\text{C}_4\text{H}_{10}\text{N}]^+$
58	45	$[\text{C}_3\text{H}_8\text{N}]^+$
41	35	$[\text{C}_3\text{H}_5]^+$ (Allyl Cation)

## Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol describes the general procedure for obtaining an EI-mass spectrum of the volatile liquid **N,N-Diethylallylamine**, typically through direct infusion or coupled with a gas chromatograph.<sup>[4][5]</sup>

Instrumentation:

- A mass spectrometer equipped with an electron ionization source. This can be a standalone instrument with a direct insertion probe or a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Procedure:

- Sample Introduction:
  - Direct Infusion: A small amount of the liquid sample is introduced directly into the ion source via a heated probe. The sample is vaporized by heating in the vacuum of the mass spectrometer.<sup>[5]</sup>

- GC-MS: The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities. The **N,N-Diethylallylamine** then elutes from the GC column and enters the mass spectrometer's ion source.
- Ionization:
  - In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).<sup>[4]</sup>
  - This bombardment dislodges an electron from the molecule, forming a positively charged molecular ion ( $M^{+\bullet}$ ).
- Fragmentation:
  - The excess energy imparted during ionization causes the molecular ions to fragment into smaller, characteristic charged ions and neutral radicals.<sup>[6]</sup>
- Mass Analysis:
  - The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole, ion trap, or time-of-flight).
  - The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- Detection:
  - The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its  $m/z$  value.

## Mass Spectral Fragmentation Pathway

The fragmentation of **N,N-Diethylallylamine** in an EI-MS is primarily driven by the presence of the nitrogen atom, which directs cleavage of adjacent carbon-carbon bonds ( $\alpha$ -cleavage). The following diagram illustrates the proposed major fragmentation pathway.

Caption: Proposed mass spectral fragmentation of **N,N-Diethylallylamine**.

The base peak at  $m/z$  98 is formed by the loss of a methyl radical ( $\bullet\text{CH}_3$ ) from one of the ethyl groups via  $\alpha$ -cleavage, which is a highly favorable fragmentation pathway for amines.[6][7] The loss of an ethyl radical ( $\bullet\text{C}_2\text{H}_5$ ) results in the ion at  $m/z$  84. Cleavage of the bond between the allyl group and the nitrogen atom leads to the formation of the ion at  $m/z$  72.

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